Cas no 764-37-4 ((E)-3-Penten-1-ol)

(E)-3-Penten-1-ol is an unsaturated aliphatic alcohol with the molecular formula C₅H₁₀O, featuring a terminal hydroxyl group and a trans-configured double bond at the 3-position. This compound is valued in organic synthesis for its reactivity as a bifunctional intermediate, enabling applications in the production of fragrances, pharmaceuticals, and specialty chemicals. Its structure allows for selective transformations, including hydrogenation, oxidation, or further functionalization of the double bond and hydroxyl group. (E)-3-Penten-1-ol is also noted for its role in cross-coupling reactions and as a precursor for chiral building blocks. High purity grades ensure consistent performance in research and industrial processes.
(E)-3-Penten-1-ol structure
(E)-3-Penten-1-ol structure
Product Name:(E)-3-Penten-1-ol
CAS No:764-37-4
MF:C5H10O
MW:86.1323018074036
MDL:MFCD07636756
CID:570574
PubChem ID:510370
Update Time:2025-06-06

(E)-3-Penten-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Penten-1-ol, (3E)-
    • OXY-3-PENTENE
    • 2-penten-5-ol
    • pent-3-enol
    • TRANS-3-PENTEN-1-OL
    • trans-3-Pentenol-1
    • EN300-303351
    • E75910
    • EN300-2008180
    • pent-3-en-1-ol
    • (3E)-3-Penten-1-ol
    • 3-Penten-1-ol, (E)-
    • 3-Penten-1-ol
    • 764-37-4
    • A848880
    • (E)-3-Penten-1-ol
    • CS-0162245
    • FSUXYWPILZJGCC-NSCUHMNNSA-N
    • FSUXYWPILZJGCC-UHFFFAOYSA-N
    • 3-pentenol
    • (3E)-PENT-3-EN-1-OL
    • (E)-Pent-3-en-1-ol
    • 39161-19-8
    • DTXSID30883565
    • NS00079836
    • EINECS 212-118-1
    • AKOS006282973
    • (E)-Pent-3-en-1-ol; trans-3-Penten-1-ol; (3E)-3-Penten-1-ol
    • MDL: MFCD07636756
    • Inchi: 1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+
    • InChI Key: FSUXYWPILZJGCC-NSCUHMNNSA-N
    • SMILES: OCC/C=C/C

Computed Properties

  • Exact Mass: 86.07320
  • Monoisotopic Mass: 86.073165
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 39.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 0.9

Experimental Properties

  • Density: 0.842
  • Boiling Point: 119°C at 760 mmHg
  • Flash Point: 43.4°C
  • Refractive Index: 1.437
  • PSA: 20.23000
  • LogP: 0.94490

(E)-3-Penten-1-ol Pricemore >>

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